molecular formula C17H14ClF3N2O B2620496 (4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338959-79-8

(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone

Cat. No.: B2620496
CAS No.: 338959-79-8
M. Wt: 354.76
InChI Key: WXGAKJODBJVEOJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Properties

IUPAC Name

(4-chlorophenyl)-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O/c18-13-5-3-11(4-6-13)16(24)15-14(23-7-1-2-8-23)9-12(10-22-15)17(19,20)21/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGAKJODBJVEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone typically involves multi-step organic reactions. The chlorophenyl group is often introduced through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and selectivity .

Biological Activity

The compound (4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone (CAS No. 1479388) is a complex organic molecule with potential pharmacological applications. Its structure includes a chlorophenyl group, a pyrrolidine ring, and a trifluoromethyl-substituted pyridine, which contribute to its biological activity. This article reviews the compound's biological properties, including its cytotoxicity, antibacterial activity, enzyme inhibition, and potential therapeutic uses.

Chemical Structure

The chemical formula of the compound is C17H14ClF3N2OC_{17}H_{14}ClF_3N_2O. The structural representation can be summarized as follows:

  • Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Pyrrolidine Ring : Known for various bioactive properties.
  • Trifluoromethyl Group : Often associated with increased metabolic stability and bioactivity.

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The cytotoxic potency was assessed using the crystal violet microtiter plate assay, which measures the antiproliferative effects on actively dividing cells.

Cell LineIC50 (µM)Reference
SISO (Cervical Cancer)2.87 - 3.06
RT-112 (Bladder Cancer)2.38 - 8.13

The compound exhibited significant growth inhibition in both cell lines, suggesting its potential as an anticancer agent. The presence of electron-withdrawing groups was crucial for enhancing its inhibitory activity.

2. Antibacterial Activity

The antibacterial properties were tested against several strains, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

These findings indicate that the compound could be a candidate for further development in antibacterial therapies .

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes, notably acetylcholinesterase (AChE) and urease. The enzyme inhibition assays revealed promising results:

  • Acetylcholinesterase Inhibition : Significant inhibition was observed, indicating potential use in treating neurodegenerative diseases.
  • Urease Inhibition : Strong inhibitory activity was recorded, suggesting applicability in conditions like urinary tract infections.

Case Studies

Several case studies highlight the pharmacological potential of compounds similar to this compound:

  • Antitumor Activity : A study demonstrated that derivatives with similar structures showed enhanced antitumor effects when combined with established chemotherapeutics like cisplatin .
  • Antimicrobial Properties : Research indicated that modifications in the structure could lead to compounds with improved antibacterial efficacy against resistant strains .

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